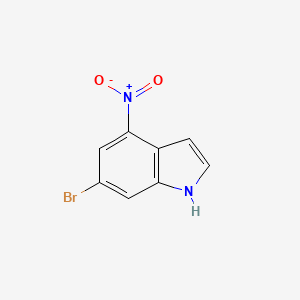

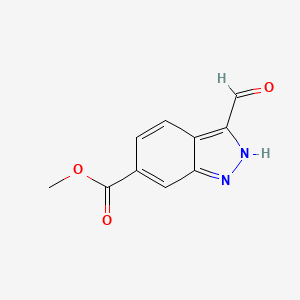

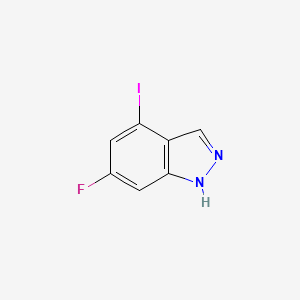

![molecular formula C7H4BrClN2 B1343733 6-ブロモ-4-クロロ-1H-ピロロ[2,3-b]ピリジン CAS No. 1000340-64-6](/img/structure/B1343733.png)

6-ブロモ-4-クロロ-1H-ピロロ[2,3-b]ピリジン

概要

説明

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound used in structure-based drug design . It is similar to 4-Chloro-7-azaindole, a biochemical reagent used as a biological material or organic compound for life science-related research . The molecular weight of this compound is 118.1359 .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups involves the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine involves the mutual orientation of the six-membered pyridine and five-membered pyrrole rings . The structure is similar to that of 1H-pyrrolo[2,3-b]pyridine derivatives, which have potent activities against FGFR1, 2, and 3 .科学的研究の応用

生体医薬品用途

この化合物は、1H-ピラゾロ[3,4-b]ピリジンのグループに属し、1H-異性体と2H-異性体の2つの互変異性体形式が存在する複素環式化合物です . これらの化合物は、プリン塩基であるアデニンとグアニンと非常に類似しているため、医薬品化学者の関心を集めています . これまでに5500件以上の文献(特許2400件を含む)で記載されています .

他の化合物の合成

“6-ブロモ-4-クロロ-1H-ピロロ[2,3-b]ピリジン”は、ライフサイエンス関連研究のための他の有機化合物や生物学的材料の合成のための生化学試薬として使用できます .

糖尿病および関連疾患

“6-ブロモ-4-クロロ-1H-ピロロ[2,3-b]ピリジン”と類似の化合物は、血糖値を低下させる効果を示しています . そのため、高血糖症や、血糖値の低下が有益となる病状(1型糖尿病、肥満に起因する糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧)など、血漿血糖値の上昇を伴う疾患の予防と治療に役立つ可能性があります .

がん研究

作用機序

Target of Action

The primary target of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, making them significant targets in cancer therapeutics .

Mode of Action

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . This inhibition disrupts the signaling pathways mediated by these receptors, leading to changes in cellular processes such as cell proliferation and survival .

Biochemical Pathways

The compound’s interaction with FGFRs affects various downstream signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways . These pathways are involved in regulating cell growth, survival, and differentiation. By inhibiting FGFRs, 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine can disrupt these pathways, potentially leading to the inhibition of cancer cell growth .

Result of Action

The molecular and cellular effects of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine’s action include the inhibition of FGFR-mediated signaling pathways, leading to reduced cell proliferation and induced apoptosis in cancer cells .

生化学分析

Biochemical Properties

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily driven by the compound’s ability to bind to the ATP-binding pocket of the receptors, thereby blocking their activity and downstream signaling.

Cellular Effects

The effects of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the normal signaling cascade, resulting in reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with minimal signs of resistance development

Dosage Effects in Animal Models

The effects of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic profile for drug development.

Transport and Distribution

Within cells and tissues, 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism and excretion .

Subcellular Localization

The subcellular localization of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target receptors and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

特性

IUPAC Name |

6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLYMSBXUYTCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646905 | |

| Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000340-64-6 | |

| Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

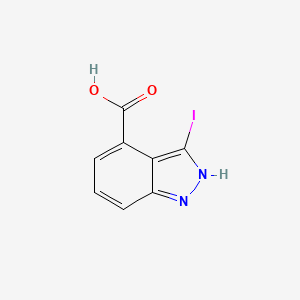

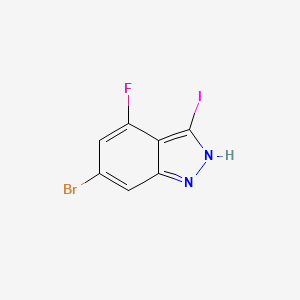

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)

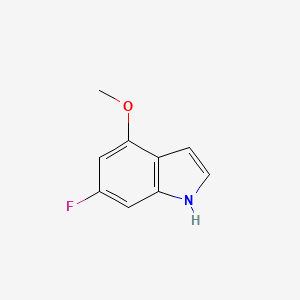

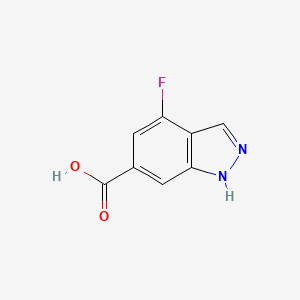

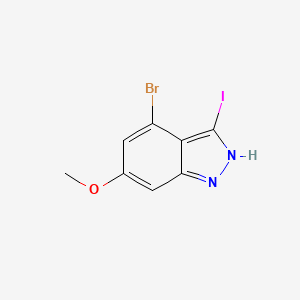

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

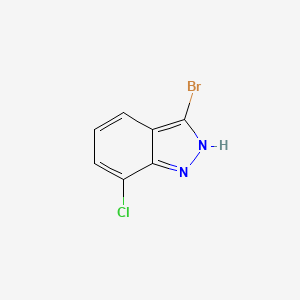

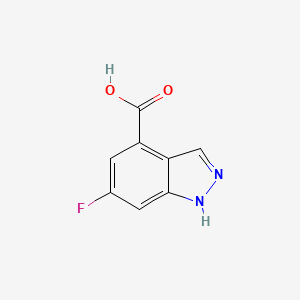

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)